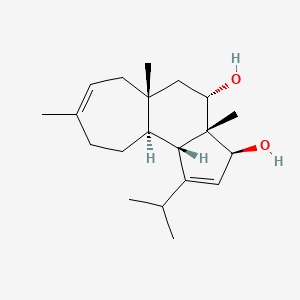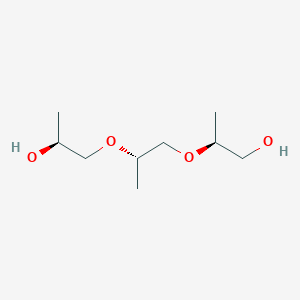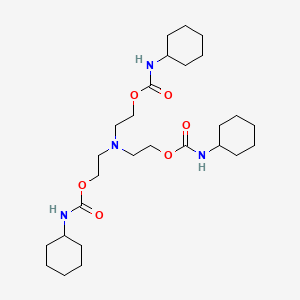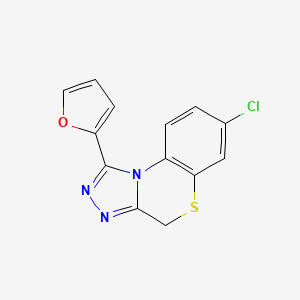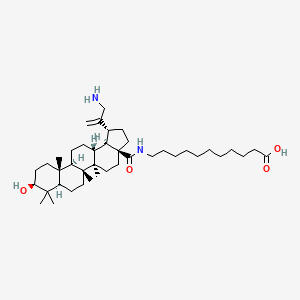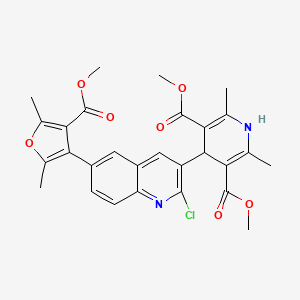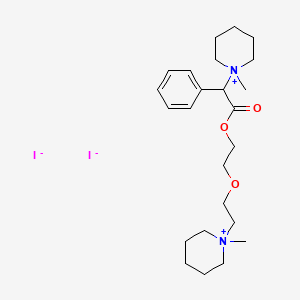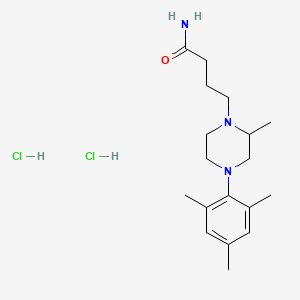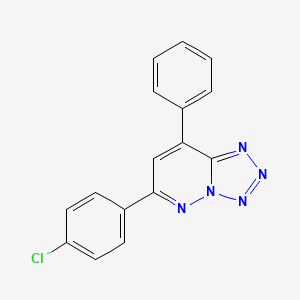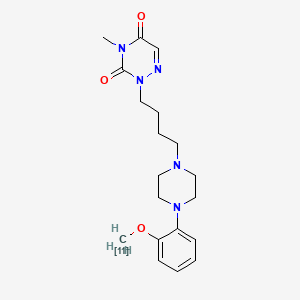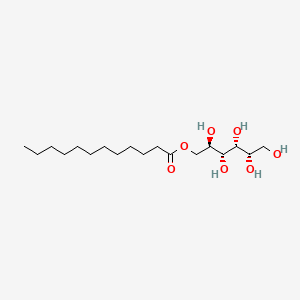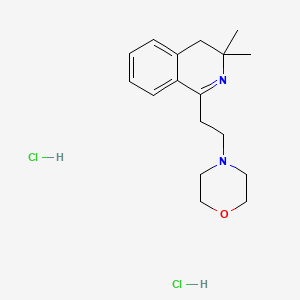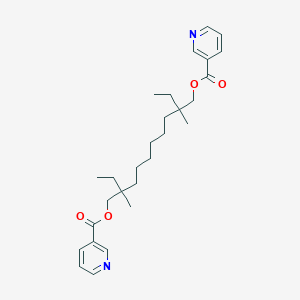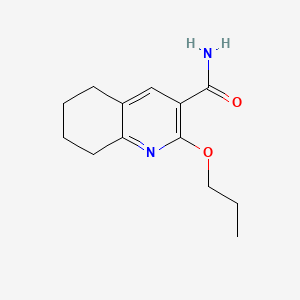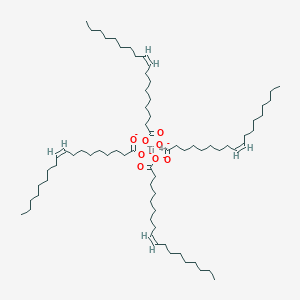
Titanium oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium oleate is a titanium-containing compound that is soluble in mineral oils. It is often used as a triboadditive in lubricants due to its antifriction and antiwear properties . This compound is part of a broader class of titanium carboxylates, which are known for their ability to enhance the performance of lubricants and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium oleate can be synthesized through the reaction of titanium tetrachloride with oleic acid. The process typically involves dissolving titanium tetrachloride in an organic solvent, such as toluene, and then adding oleic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored to maintain consistency and quality. The use of continuous flow reactors can enhance the efficiency of the process, allowing for the production of large quantities of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Titanium oleate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Oxidation: Titanium dioxide (TiO₂)
Substitution: Various titanium carboxylates depending on the substituent used.
Scientific Research Applications
Titanium oleate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which titanium oleate exerts its effects is primarily through its ability to form a protective film on surfaces, reducing friction and wear. The oleate group provides a hydrophobic barrier, while the titanium center can interact with the surface to enhance adhesion and stability . This dual action makes this compound an effective additive in lubricants and other applications where surface protection is critical .
Comparison with Similar Compounds
Titanium 2-ethylhexanoate: Another titanium carboxylate used in similar applications as titanium oleate.
Titanium dioxide nanoparticles: Often used in conjunction with this compound for enhanced performance in lubricants.
Uniqueness: this compound is unique due to its specific combination of titanium and oleate, which provides a balance of hydrophobicity and reactivity. This makes it particularly effective in applications where both lubrication and surface protection are required .
Properties
CAS No. |
526183-62-0 |
|---|---|
Molecular Formula |
C72H132O8Ti |
Molecular Weight |
1173.7 g/mol |
IUPAC Name |
(Z)-octadec-9-enoate;titanium(4+) |
InChI |
InChI=1S/4C18H34O2.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;;+4/p-4/b4*10-9-; |
InChI Key |
WGOMEMWEJIKLSU-UJUIXPSJSA-J |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ti+4] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


